molecular formula C21H23NO4 B11507564 12,13-diethoxy-10,14b-dihydro-9H-isoquino[2,1-d][1,4]benzoxazepin-7(6H)-one

12,13-diethoxy-10,14b-dihydro-9H-isoquino[2,1-d][1,4]benzoxazepin-7(6H)-one

Cat. No.: B11507564
M. Wt: 353.4 g/mol
InChI Key: OVEPNJPCNRORIA-UHFFFAOYSA-N
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Description

8,9-DIETHOXY-6,10B-DIHYDRO-5H-ISOQUINO[2,1-D][1,4]BENZOXAZEPIN-3(2H)-ONE is a complex organic compound belonging to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes an isoquinoline core fused with a benzoxazepine ring. The presence of ethoxy groups at positions 8 and 9 further distinguishes it from other similar compounds.

Preparation Methods

The synthesis of 8,9-DIETHOXY-6,10B-DIHYDRO-5H-ISOQUINO[2,1-D][1,4]BENZOXAZEPIN-3(2H)-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: This can be achieved through the Pomeranz-Fritsch reaction, where benzaldehyde and an amine are condensed to form the isoquinoline structure.

    Introduction of the Benzoxazepine Ring: This step involves the cyclization of the isoquinoline derivative with an appropriate reagent, such as an ortho-aminophenol, under acidic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

8,9-DIETHOXY-6,10B-DIHYDRO-5H-ISOQUINO[2,1-D][1,4]BENZOXAZEPIN-3(2H)-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles like thiols or amines replace the ethoxy groups to form thioether or amine derivatives.

Scientific Research Applications

8,9-DIETHOXY-6,10B-DIHYDRO-5H-ISOQUINO[2,1-D][1,4]BENZOXAZEPIN-3(2H)-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 8,9-DIETHOXY-6,10B-DIHYDRO-5H-ISOQUINO[2,1-D][1,4]BENZOXAZEPIN-3(2H)-ONE involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

8,9-DIETHOXY-6,10B-DIHYDRO-5H-ISOQUINO[2,1-D][1,4]BENZOXAZEPIN-3(2H)-ONE can be compared with other isoquinoline derivatives, such as:

These compounds share a similar isoquinoline core but differ in their substituents and ring structures, which can lead to different chemical and biological properties

Properties

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

12,13-diethoxy-10,14b-dihydro-9H-isoquinolino[2,1-d][1,4]benzoxazepin-7-one

InChI

InChI=1S/C21H23NO4/c1-3-24-18-11-14-9-10-22-20(23)13-26-17-8-6-5-7-15(17)21(22)16(14)12-19(18)25-4-2/h5-8,11-12,21H,3-4,9-10,13H2,1-2H3

InChI Key

OVEPNJPCNRORIA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C3C4=CC=CC=C4OCC(=O)N3CCC2=C1)OCC

Origin of Product

United States

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